2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde
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Overview
Description
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring fused to a benzene ring, with an aldehyde group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability. Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their absorption and distribution
Result of Action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid.
Reduction: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-methanol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position instead of an aldehyde at the 4-position.
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-methanol: Similar structure but with a primary alcohol group at the 4-position instead of an aldehyde.
Uniqueness
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carbaldehyde is unique due to the presence of both an aldehyde and a keto group, which allows for a diverse range of chemical reactions and potential applications. Its ability to undergo various modifications makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-2-1-3-6-7(5)10-8(12)9-6/h1-4H,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAAEWHVALQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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